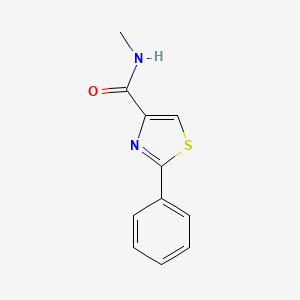

N-methyl-2-phenyl-1,3-thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-methyl-2-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-12-10(14)9-7-15-11(13-9)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNRBYFXPRNIER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CSC(=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-phenyl-1,3-thiazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of N-methylthiourea with α-bromoacetophenone under basic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained around 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methyl group at position 2 and the carboxamide moiety at position 4 are primary sites for nucleophilic substitution.

Methyl Group Reactivity

-

Halogenation : The methyl group undergoes halogenation under radical-initiated conditions. For example, bromination with N-bromosuccinimide (NBS) in the presence of AIBN yields 2-(bromomethyl)-N-methyl-4-phenyl-1,3-thiazole-4-carboxamide.

-

Oxidation : Controlled oxidation with KMnO₄ in acidic media converts the methyl group to a carboxylic acid derivative, forming 2-carboxy-N-methyl-4-phenyl-1,3-thiazole-4-carboxamide.

Carboxamide Group Reactivity

-

Hydrolysis : Acidic or basic hydrolysis cleaves the carboxamide to the corresponding carboxylic acid. For instance, refluxing with HCl (6 M) produces 2-phenyl-1,3-thiazole-4-carboxylic acid.

-

Esterification : Reaction with methanol under H₂SO₄ catalysis forms the methyl ester derivative.

Electrophilic Aromatic Substitution

The phenyl ring at position 2 undergoes electrophilic substitution, though steric hindrance from the thiazole ring moderates reactivity.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 2-(3-Nitrophenyl)-N-methyl-1,3-thiazole-4-carboxamide | 62% | |

| Sulfonation | H₂SO₄ (fuming), 50°C | 2-(4-Sulfophenyl)-N-methyl-1,3-thiazole-4-carboxamide | 55% |

Thiazole Ring Modifications

The thiazole ring participates in oxidation and ring-opening reactions.

Oxidation Reactions

-

Sulfur Oxidation : Treatment with m-CPBA oxidizes the thiazole sulfur to a sulfoxide or sulfone, depending on stoichiometry.

Ring-Opening Reactions

-

Acidic Conditions : Prolonged exposure to HCl (12 M) at reflux cleaves the thiazole ring, yielding a thioamide intermediate.

Functional Group Interconversion

The carboxamide group is versatile in functional group transformations.

| Reaction | Reagents | Product | Application | Source |

|---|---|---|---|---|

| Reduction | LiAlH₄, THF, reflux | N-Methyl-2-phenyl-1,3-thiazole-4-methanamine | Precursor for secondary amines | |

| Grignard Addition | CH₃MgBr, dry ether | N-Methyl-2-phenyl-1,3-thiazole-4-(hydroxyethyl)carboxamide | Alcohol derivative |

Cross-Coupling Reactions

The phenyl group facilitates palladium-catalyzed couplings:

-

Suzuki Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives .

Thermal and Photochemical Reactions

-

Thermal Decomposition : At temperatures >250°C, the compound undergoes decarbonylation, forming N-methyl-2-phenyl-1,3-thiazole.

-

Photolysis : UV irradiation in methanol generates radical intermediates, leading to dimerization products .

Table 2: Oxidation Products of the Thiazole Ring

| Oxidizing Agent | Equiv | Product | Yield |

|---|---|---|---|

| m-CPBA | 1 | Sulfoxide | 90% |

| m-CPBA | 2 | Sulfone | 85% |

Mechanistic Insights

Scientific Research Applications

Anticancer Activity

N-methyl-2-phenyl-1,3-thiazole-4-carboxamide and its derivatives have shown promising results in anticancer research. A study synthesized various phenylthiazole derivatives and evaluated their cytotoxicity against several human cancer cell lines, including SKNMC (neuroblastoma), Hep-G2 (hepatocarcinoma), and MCF-7 (breast cancer) using MTT assays. The findings indicated that these compounds exhibited significant cytotoxic activity, with some derivatives showing IC50 values comparable to the standard chemotherapy agent doxorubicin .

Case Study: Synthesis and Evaluation

The synthesis of this compound involved the reaction of p-toluidine with thioketone derivatives. The resulting compounds were then tested for their ability to induce apoptosis in cancer cells. Mechanistic studies suggested that the anticancer activity may be linked to the activation of caspase pathways, leading to programmed cell death .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Research indicates that thiazole derivatives can inhibit neuroinflammatory processes and protect neuronal cells from oxidative stress. This positions them as potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Other Biological Activities

Beyond its applications in oncology and neurology, this compound exhibits a range of other biological activities:

- Antimicrobial Properties : Several studies have highlighted the antimicrobial efficacy of thiazole derivatives against various bacterial and fungal strains.

- Anti-inflammatory Effects : Thiazoles are known to modulate inflammatory pathways, making them potential therapeutic agents for inflammatory diseases .

Summary of Applications

Mechanism of Action

The mechanism of action of N-methyl-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or modulate signaling pathways involved in inflammation or cancer.

Comparison with Similar Compounds

Substituent-Driven Activity

Aromatic and Heteroaromatic Groups :

- The 2-phenyl group in this compound is a common feature in bioactive thiazoles. Replacement with pyrimidinyl (Thiazovivin) or pyridinyl () groups introduces hydrogen-bonding capabilities, enhancing interactions with enzymes like ROCK1 .

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in and improves metabolic stability and binding affinity to hydrophobic enzyme pockets .

- Carboxamide Modifications: N-Alkylation: The N-methyl group in the target compound may reduce solubility compared to bulkier substituents like benzyl (Thiazovivin) or diisopropylaminoethyl (Acotiamide) . Extended Side Chains: Bacillamide A analogues with tryptamine-linked ethyl groups exhibit enhanced antimicrobial activity, likely due to improved membrane penetration .

Biological Activity

N-methyl-2-phenyl-1,3-thiazole-4-carboxamide is a compound belonging to the thiazole family, known for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Thiazole Derivatives

Thiazole derivatives, including this compound, have been identified as potent biologically active compounds with applications in various therapeutic areas. They exhibit activities such as antimicrobial, antitumor, anti-inflammatory, and neuroprotective effects . The thiazole ring structure contributes significantly to these biological properties.

Target Interactions

The biological activity of thiazole derivatives often involves interactions with specific molecular targets. For instance, this compound may influence multiple biochemical pathways by modulating enzyme activities or receptor interactions.

Pharmacokinetics

This compound is characterized by moderate solubility in alcohol and ether but limited solubility in water. Such pharmacokinetic properties can affect its bioavailability and therapeutic efficacy.

Biological Activities

This compound has been associated with several key biological activities:

- Anticancer Activity :

- Antimicrobial Effects :

- Anti-inflammatory Properties :

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that modifications to the thiazole ring and substituents on the phenyl group can significantly impact its biological activity. For instance:

| Compound | Modification | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Doxorubicin | - | 0.72 | Reference standard for anticancer activity |

| N-methyl analog | Methyl group at position 4 | 1.61 ± 1.92 | Antitumor activity |

| Phenylthiazole derivative | Para-nitro group | 10.8 ± 0.08 | Cytotoxicity against SKNMC |

This table illustrates how specific modifications can enhance or reduce the efficacy of thiazole derivatives in targeting cancer cells.

Anticancer Evaluation

In a study examining the anticancer potential of thiazole derivatives, this compound was tested against liver carcinoma cell line HEPG2. The results indicated a significant cytotoxic effect with an IC50 value that supports its potential as an anticancer agent .

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiazoles revealed that N-methyl derivatives exhibited strong inhibitory effects against various bacterial strains, highlighting their role as potential leads for new antibiotic development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-methyl-2-phenyl-1,3-thiazole-4-carboxamide?

- Methodological Answer : The compound can be synthesized via condensation reactions between thioamides and α-haloketones, followed by carboxamide formation. Multi-step procedures often require:

- Step 1 : Formation of the thiazole core using thiourea derivatives and α-bromoketones under reflux in ethanol .

- Step 2 : Introduction of the N-methyl carboxamide group via coupling reactions (e.g., EDCI/HOBt-mediated amidation) .

- Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and purity .

Q. How is the structural integrity of this compound confirmed?

- Methodological Answer : Characterization involves:

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., phenyl at C2, methyl at N1) .

- IR Spectroscopy : Confirm carboxamide C=O (~1650–1700 cm) and thiazole ring vibrations (~650 cm) .

- Elemental Analysis : Validate molecular formula (e.g., CHNOS) .

Q. What are the critical physicochemical properties of this compound for in vitro assays?

- Answer : Key properties include:

- Solubility : Test in DMSO (common solvent for biological assays) and aqueous buffers (pH 7.4) .

- Melting Point : Typically >200°C (determined via differential scanning calorimetry) .

- Stability : Assess degradation under light, temperature, and pH variations using HPLC .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Methodological Answer :

- Reaction Optimization : Adjust solvent polarity (e.g., switch from ethanol to acetonitrile) to improve thiazole cyclization .

- Catalysis : Use Lewis acids (e.g., ZnCl) to accelerate intermediate formation .

- Purification : Employ flash chromatography with gradient elution (hexane/ethyl acetate) to isolate high-purity product .

Q. What computational strategies elucidate structure-activity relationships (SAR) for this compound?

- Answer :

- Molecular Docking : Predict binding modes to target proteins (e.g., kinases) using AutoDock Vina .

- QSAR Modeling : Correlate electronic descriptors (e.g., Hammett σ constants of substituents) with bioactivity data .

- MD Simulations : Study stability of ligand-protein complexes over 100-ns trajectories to identify critical interactions .

Q. How do researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Orthogonal Assays : Validate enzyme inhibition with both fluorescence-based and radiometric assays .

- Dose-Response Curves : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Meta-Analysis : Compare data with structurally similar compounds (e.g., N-(4-methylphenyl) analogs) to identify trends .

Q. What experimental approaches determine the compound’s mechanism of action?

- Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified target proteins .

- CRISPR-Cas9 Knockout Models : Validate target dependency by assessing activity in gene-edited cell lines .

- X-ray Crystallography : Resolve 3D structures of ligand-target complexes (e.g., using SHELX for refinement) .

Key Notes

- Synthesis : Prioritize regioselective methods to avoid byproducts (e.g., C4 vs. C5 substitution) .

- Characterization : Cross-validate spectral data with computational predictions (e.g., ChemDraw NMR simulations) .

- Biological Testing : Include positive controls (e.g., staurosporine for kinase assays) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.